A Technical Guide to 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid: Synthesis, Characterization, and Applications
A Technical Guide to 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid: Synthesis, Characterization, and Applications
Abstract
The indoline (2,3-dihydro-1H-indole) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. This guide provides a detailed technical overview of a specific derivative, 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid, also known as 4-methylindoline-2-carboxylic acid. As a constrained, non-proteinogenic amino acid, this compound represents a versatile building block for the synthesis of novel chemical entities. We will explore its structural and physicochemical properties, delineate a robust synthetic protocol with mechanistic insights, detail methods for its comprehensive spectroscopic characterization, and discuss its potential applications in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.
Nomenclature and Physicochemical Properties
The formal IUPAC name for the topic compound is 4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid . It is a derivative of indoline where a methyl group is substituted at the 4-position of the benzene ring and a carboxylic acid group is attached to the 2-position of the pyrrolidine ring.
The core structure is inherently chiral at the C2 position, making it a valuable building block for stereospecific synthesis. Its physicochemical properties, computed and curated in public databases like PubChem, are essential for predicting its behavior in various chemical and biological systems.
Table 1: Physicochemical Properties of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 177.20 g/mol | PubChem[1] |
| IUPAC Name | 4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid | PubChem[1] |
| CAS Number | 2059932-96-4 (for hydrochloride salt) | BLDpharm[2] |
| XLogP3-AA | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 49.8 Ų | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 177.078978594 Da | PubChem[1] |
Synthesis and Mechanistic Rationale
The synthesis of 4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is most efficiently achieved via the catalytic hydrogenation of its aromatic precursor, 4-methyl-1H-indole-2-carboxylic acid. This transformation is a classic example of reducing the C2=C3 double bond of the indole ring system to yield the corresponding indoline.[3][4]
Experimental Protocol: Catalytic Hydrogenation
This protocol describes a standard laboratory procedure for the synthesis.
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Reactor Setup: To a high-pressure hydrogenation vessel, add 4-methyl-1H-indole-2-carboxylic acid (1.0 eq).
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Catalyst Addition: Add Palladium on carbon (10% Pd/C, 5-10 mol%) under an inert atmosphere (e.g., Argon or Nitrogen). The catalyst is pyrophoric and must be handled with care.
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Solvent Addition: Add a suitable solvent such as methanol, ethanol, or acetic acid to dissolve the starting material completely. Acetic acid can be advantageous as it helps maintain the solubility of the carboxylic acid and can activate the catalyst.
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Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to the desired pressure (typically 50-500 psi). The reaction is stirred vigorously at room temperature or with gentle heating (40-50 °C) for 12-24 hours.
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Reaction Monitoring: Progress can be monitored by taking small aliquots (after safely depressurizing and purging the vessel) and analyzing them via TLC or LC-MS to observe the disappearance of the starting material.
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Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
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Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid.
Mechanistic Causality
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Choice of Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficacy in reducing the electron-rich double bond of the indole ring without significantly affecting the benzene ring under moderate conditions. The carbon support provides a high surface area for the reaction.
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Hydrogen Source: Molecular hydrogen (H₂) serves as the reducing agent. It adsorbs onto the surface of the palladium catalyst, where it dissociates into reactive hydrogen atoms that are then added across the C2=C3 double bond of the indole.
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Solvent System: Protic solvents like alcohols or acetic acid are ideal as they effectively solubilize the substrate and do not poison the catalyst.
Synthesis Workflow Diagram
Caption: Synthetic workflow for the preparation of the target compound.
Structural Elucidation and Spectroscopic Analysis
Confirming the structure of the synthesized product requires a combination of spectroscopic techniques. The key transformation to observe is the saturation of the C2-C3 bond.
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¹H NMR Spectroscopy: The most telling change will be the disappearance of the singlet or doublet typically observed for the C3-H proton of the indole ring (around 6.5-7.2 ppm). In its place, two new sets of signals corresponding to the diastereotopic protons at C3 (-CH₂-) and the single proton at C2 (-CH-) will appear in the aliphatic region (typically 3.0-4.5 ppm). These will likely present as complex multiplets due to geminal and vicinal coupling. The aromatic protons and the methyl group singlet will remain, though their chemical shifts may be slightly altered.
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¹³C NMR Spectroscopy: The two olefinic carbon signals from the C2 and C3 of the indole starting material (around 100-130 ppm) will disappear. They will be replaced by two new signals in the aliphatic region (typically 30-60 ppm) corresponding to the new sp³-hybridized C2 and C3 carbons.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is dominated by the carboxylic acid functional group. Key expected absorptions include a very broad O-H stretch from approximately 3300 to 2500 cm⁻¹, an N-H stretch around 3400-3300 cm⁻¹, and a strong carbonyl (C=O) stretch between 1725 and 1700 cm⁻¹.[5][6] The presence of C(sp³)-H stretching bands just below 3000 cm⁻¹ will be more pronounced compared to the starting material.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed monoisotopic mass should match the calculated exact mass of 177.0790 Da for C₁₀H₁₁NO₂.[1]
Analytical Workflow Diagram
Caption: Workflow for the structural confirmation of the final product.
Applications in Drug Discovery and Chemical Biology
The strategic value of 4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid lies in its utility as a specialized chemical building block.
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Constrained Amino Acid Mimic: As a cyclic, non-proteinogenic amino acid, it can be used as a proline analogue to introduce conformational rigidity into peptides.[3] This constraint can lock a peptide into a specific bioactive conformation, enhancing its binding affinity and stability against proteolysis, a critical aspect of peptide drug design.
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Scaffold for Small Molecule Synthesis: The indole and indoline cores are central to a vast array of bioactive molecules. Indole-2-carboxylic acid derivatives have been developed as potent inhibitors of HIV-1 integrase.[7] Furthermore, indole-2-carboxamides are well-known allosteric modulators of the cannabinoid receptor 1 (CB1).[8] The title compound provides a saturated, chiral core that allows for the exploration of three-dimensional chemical space not accessible from the flat indole precursor, potentially leading to novel therapeutics with improved selectivity and pharmacokinetic profiles.
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Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 Da and a desirable XLogP, this molecule is an ideal candidate for FBDD libraries. It provides a rigid, three-dimensional fragment that can be used to screen against biological targets and subsequently elaborated into more potent lead compounds. The methyl group provides a subtle steric and electronic modification that can be used to probe specific sub-pockets in a protein's binding site.
Conclusion
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a high-value chemical entity with significant potential for advanced applications in medicinal chemistry and chemical biology. Its straightforward synthesis from a readily available precursor, combined with its unique structural features as a constrained amino acid analogue, makes it an attractive tool for researchers. The comprehensive characterization protocol outlined herein provides a self-validating system to ensure its identity and purity. By leveraging this building block, scientists can explore novel chemical space in the rational design of next-generation therapeutics and chemical probes.
References
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Li, Y., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules Using Fourier-Transform Infrared Spectroscopy. Environmental Science & Technology, 57(51), 21685–21694. [Link]
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Allen, M. W., et al. (2003). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. The Journal of Physical Chemistry A, 107(29), 5662–5669. [Link]
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